N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-phenyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N9O/c28-18(15-10-21-27(24-15)14-4-2-1-3-5-14)22-13-6-8-25(11-13)16-17-23-20-12-26(17)9-7-19-16/h1-5,7,9-10,12-13H,6,8,11H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNJGSOPDDEZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NC=CN5C4=NN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide are c-Met and VEGFR-2 kinases. These kinases play a crucial role in cellular signaling pathways, particularly those involved in cell growth, survival, and angiogenesis.
Mode of Action
This compound interacts with its targets by binding to the c-Met and VEGFR-2 proteins. This binding inhibits the kinase activity of these proteins, thereby disrupting the signaling pathways they are involved in.
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 by this compound affects several biochemical pathways. It disrupts the signaling pathways that promote cell growth and survival, leading to a halt in the growth of cells. Additionally, it affects the pathways involved in angiogenesis, reducing the formation of new blood vessels.
Pharmacokinetics
The compound’s ability to inhibit the growth of cells suggests that it is able to reach its targets within the body
Result of Action
The result of this compound’s action is the inhibition of cell growth and angiogenesis. It achieves this by binding to and inhibiting the activity of c-Met and VEGFR-2, key proteins in these processes. This leads to a halt in the growth of cells and a reduction in the formation of new blood vessels.
Biological Activity
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo-pyrazine moiety and a pyrrolidine ring. Its molecular formula is with a molecular weight of 340.34 g/mol. The structural uniqueness of this compound is attributed to the presence of multiple heterocycles which may influence its interaction with biological targets.
The biological activity of this compound is primarily linked to its ability to inhibit specific kinases involved in cancer cell proliferation. The triazole and pyrazine rings are known to participate in hydrogen bonding and π-π interactions, which can enhance binding affinity to target proteins. Preliminary studies suggest that it may act as an inhibitor of c-Met kinase, a receptor tyrosine kinase implicated in various cancers.
In Vitro Studies
Recent research has evaluated the cytotoxic effects of this compound on several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These values indicate significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells, suggesting that the compound may be effective in targeting these malignancies .
Comparative Studies
In comparison with other known inhibitors:
| Compound | IC50 (μM) |
|---|---|
| Foretinib | 0.019 |
| N-(1-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide | 0.090 |
This table illustrates that while N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide shows competitive inhibitory activity against c-Met kinase, the new compound exhibits comparable potency against cancer cell proliferation .
Case Studies
Several case studies highlight the potential application of this compound in therapeutic settings:
- Study on A549 Cells : The compound was shown to induce late apoptosis and cell cycle arrest in the G0/G1 phase in A549 cells, indicating its potential as an anti-cancer agent.
- MCF-7 and HeLa Cells : Similar cytotoxic effects were observed in MCF-7 and HeLa cells, reinforcing the compound's broad-spectrum efficacy against different cancer types.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
